1H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrrol-2-yl]-1-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrrol-2-yl]-1-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds.
Preparation Methods
The synthesis of 1H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrrol-2-yl]-1-oxo- involves several steps. One common method includes the reaction of benzothiazoleacetonitrile with various aromatic aldehydes under reflux conditions in the presence of a catalytic amount of triethylamine (TEA) in tetrahydrofuran (THF). The resulting product is then purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
1H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrrol-2-yl]-1-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of EGFR tyrosine kinase, which plays a crucial role in signal transduction pathways involved in cell proliferation and survival. By inhibiting this enzyme, the compound can potentially halt the growth of cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and pyridopyrimidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Pyridopyrimidine derivatives: Studied for their biological activities, including antibacterial and antitumor properties
Properties
CAS No. |
924818-18-8 |
---|---|
Molecular Formula |
C25H12ClF3N4OS |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylpyrrol-2-yl]-1-oxopyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile |
InChI |
InChI=1S/C25H12ClF3N4OS/c1-32-18(14-10-13(25(27,28)29)6-7-17(14)26)8-9-20(32)22-15(11-30)23(34)33-19-4-2-3-5-21(19)35-24(33)16(22)12-31/h2-10H,1H3 |
InChI Key |
DPFUEADJGRFHTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C2=C(C(=O)N3C4=CC=CC=C4SC3=C2C#N)C#N)C5=C(C=CC(=C5)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.